molecular formula C25H24N4O3 B11321185 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11321185
M. Wt: 428.5 g/mol
InChI Key: VOTHPONXPCXDMV-VAWYXSNFSA-N
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Description

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and phenoxyacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium hydroxide or potassium carbonate.

    Addition: Addition reactions can occur at the ethenyl group, using reagents such as bromine or hydrogen bromide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE include:

  • Benzenamine, 4,4’-(1,4-phenylenedi-2,1-ethenediyl)bis[N-(2,4-dimethylphenyl)-N-(4-methylphenyl)-]
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H24N4O3/c1-19-7-9-20(10-8-19)11-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)18-31-21-5-3-2-4-6-21/h2-12H,13-16,18H2,1H3/b12-11+

InChI Key

VOTHPONXPCXDMV-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N

Origin of Product

United States

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